3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate
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Overview
Description
3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by its cyclohexane ring structure with multiple substituents, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate typically involves the reaction of 3,5,5-Trimethylcyclohex-2-en-1-ol with cyclohexanecarboxylic acid. The reaction is usually carried out under acidic conditions to facilitate esterification. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, undergoing transformation into active metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohex-2-en-1-ol: This compound is structurally similar and can be used as a precursor in the synthesis of 3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate.
Cyclohexanecarboxylic acid: Another related compound used in the esterification process to produce the target compound.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of multiple methyl groups on the cyclohexane ring
Properties
CAS No. |
648858-05-3 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(3,5,5-trimethylcyclohex-2-en-1-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C16H26O2/c1-12-9-14(11-16(2,3)10-12)18-15(17)13-7-5-4-6-8-13/h9,13-14H,4-8,10-11H2,1-3H3 |
InChI Key |
KRMVSIYEOSKLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)OC(=O)C2CCCCC2 |
Origin of Product |
United States |
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